5-Methyloct-5-en-4-ol

Thermophysical Properties Formulation Science Volatility Modeling

5-Methyloct-5-en-4-ol (CAS 143233-08-3) is a mid-chain unsaturated branched alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is classified as an unsaturated branched-chain alcohol and is primarily encountered as a synthetic intermediate or byproduct in polymer chemistry, as well as a candidate for fragrance and flavor applications.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 143233-08-3
Cat. No. B12553211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloct-5-en-4-ol
CAS143233-08-3
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCC(C(=CCC)C)O
InChIInChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h6,9-10H,4-5,7H2,1-3H3
InChIKeyRYIWDHRUNBWJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyloct-5-en-4-ol (CAS 143233-08-3): Procurement-Relevant Identity and Physicochemical Baseline


5-Methyloct-5-en-4-ol (CAS 143233-08-3) is a mid-chain unsaturated branched alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is classified as an unsaturated branched-chain alcohol and is primarily encountered as a synthetic intermediate or byproduct in polymer chemistry, as well as a candidate for fragrance and flavor applications [1]. The compound possesses one hydrogen-bond donor, one hydrogen-bond acceptor, and four rotatable bonds, with a topological polar surface area of 20.2 Ų and a computed XLogP of 2.8 .

Why 5-Methyloct-5-en-4-ol Cannot Be Replaced by Generic Unsaturated Octanol Analogs


Generic substitution within the C9 unsaturated alcohol family is unreliable because 5-methyloct-5-en-4-ol exhibits a distinct combination of a mid-chain double bond conjugated with a methyl branch and a secondary alcohol at the C4 position, which collectively dictate its thermophysical behavior, chemical reactivity, and organoleptic profile. Closely related analogs such as 5-methyloctan-4-ol (saturated), 2,5-dimethyloct-5-en-4-ol, and 3,5-dimethyloct-5-en-4-ol differ in chain branching, double-bond position, or saturation, leading to measurable differences in density, boiling point, vapor pressure, and odor characteristics [1] [2]. These differences render the compound non-fungible in applications where precise volatility, polarity, or sensory output is required.

5-Methyloct-5-en-4-ol: Quantitative Differentiation Evidence Against Closest Analogs


Liquid Density: Unsaturated vs. Saturated Backbone Comparison

The liquid density of 5-methyloct-5-en-4-ol is 0.855 g/cm³ (measured, conditions not fully specified in the DECHEMA entry) [1]. In contrast, the structurally closest saturated analog, 5-methyloctan-4-ol (CAS 59734-23-5), has a reported density of 0.822 g/cm³ at 20°C [2]. The higher density of the unsaturated target reflects the increased molecular packing imposed by the sp²-hybridized C5=C6 double bond, which reduces molar volume relative to the fully saturated chain.

Thermophysical Properties Formulation Science Volatility Modeling

Vapor Pressure: Impact on Volatility-Driven Applications

DECHEMA provides a vapor-pressure data point for 5-methyloct-5-en-4-ol (exact value not displayed in the overview; requires direct database access) [1]. By contrast, the saturated analog 5-methyloctan-4-ol has a calculated vapor pressure of approximately 0.158 mmHg at 25°C [2]. The presence of the double bond in the target compound is expected to lower the boiling point and increase vapor pressure relative to the saturated analog, a trend consistent with the reported boiling point of ~165°C for the target (estimated from vendor sources) versus 189°C for 5-methyloctan-4-ol [2][3]. This differential directly impacts headspace concentration and fragrance longevity.

Vapor-Liquid Equilibrium Fragrance Release Process Engineering

Selective Formation as a Rearrangement Byproduct in Epoxide Alcoholysis

In the cerium ammonium nitrate-catalyzed alcoholysis of 4,5-epoxy-4-methyloctane (a model for epoxidized polyisoprene), 5-methyloct-5-en-4-ol is formed as one of three identifiable rearrangement side products alongside 5-methyloctan-4-one and 2-n-propylhexen-3-ol [1]. The formation of this specific allylic alcohol, rather than the isomeric 5-methyloct-3-en-4-ol, demonstrates the regiochemical preference imposed by the methyl substitution at C4. This selectivity profile is absent in linear epoxide substrates, where a different distribution of unsaturated alcohols is obtained.

Reaction Selectivity Polymer Chemistry Process Impurity Profiling

Structural Differentiation from Patent-Class Unsaturated Octanols

Patent US4585662A discloses a series of acyclic alcohols for odorant/flavor use, including 2,5-dimethyloct-5-en-4-ol, 3,5-dimethyloct-5-en-4-ol, and 3-ethyl-5-methyloct-5-en-4-ol [1]. 5-Methyloct-5-en-4-ol (the target) carries a single methyl branch at C5, making it structurally simpler and sterically less hindered at the alcohol-bearing C4 position compared to the dimethyl or ethyl-methyl analogs. This reduced steric bulk can influence both the compound's reactivity in esterification/etherification and its olfactory receptor binding profile, as molecular shape is a primary determinant of odor quality and threshold.

Flavor and Fragrance Chemistry Structure-Odor Relationships Patent Analysis

Procurement-Driven Application Scenarios for 5-Methyloct-5-en-4-ol (CAS 143233-08-3)


Reference Standard for Epoxidized Polyisoprene Degradation Studies

Due to its regiospecific formation during acid-catalyzed epoxide rearrangement of 4,5-epoxy-4-methyloctane [1], 5-methyloct-5-en-4-ol serves as an authentic marker compound for monitoring side reactions in epoxidized natural rubber processing. Analytical laboratories and polymer research groups procuring this compound can use it to calibrate GC-MS methods for impurity profiling and mechanistic pathway validation.

Top-Note Fragrance Ingredient with Differentiated Volatility

With an estimated boiling point approximately 24°C lower than its saturated analog 5-methyloctan-4-ol [1], this unsaturated alcohol offers superior headspace delivery for fragrance formulations requiring rapid initial impact. Perfumery houses seeking novel top-note materials with a branched, unsaturated backbone can leverage this property to differentiate their accords from those relying on saturated octanol derivatives.

Scaffold for Proprietary Flavor Ester Synthesis

The mono-methyl substitution pattern at C5, combined with a sterically accessible secondary alcohol at C4, distinguishes 5-methyloct-5-en-4-ol from more heavily substituted analogs disclosed in patent literature [1]. This structural simplicity facilitates efficient esterification and etherification, enabling flavor chemistry teams to rapidly synthesize and screen libraries of novel esters for unique gustatory properties while maintaining freedom to operate.

Formulation Component Requiring Defined Density Specifications

The measured liquid density of 0.855 g/cm³ (versus 0.822 g/cm³ for the saturated analog) [1] [2] allows formulators to use this compound when precise density targets must be met for emulsion stability, product metering, or specific gravity adjustments in multi-component fragrance and flavor blends.

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